Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Key structural attributes include:
- Substituents: A 4-nitrophenyl group at position 5, a methylthio group at position 2, and a methyl ester at position 4.
- Synthetic Relevance: Pyrido[2,3-d]pyrimidines are known for their pharmacological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
methyl 7-methyl-2-methylsulfanyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-8-11(16(23)26-2)12(9-4-6-10(7-5-9)21(24)25)13-14(18-8)19-17(27-3)20-15(13)22/h4-7,12H,1-3H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWJQOMKNEOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 416.5 g/mol. Its structure features a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines often exhibit significant antimicrobial properties. For instance, compounds similar to methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo have shown effectiveness against various bacterial strains. A study demonstrated that related compounds displayed Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound 3g | Pseudomonas aeruginosa | 0.21 |
| Compound 3g | Escherichia coli | 0.21 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Various studies have reported that related pyrido[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and Balb/c 3T3. The cytotoxicity was assessed using the MTT assay, revealing promising results that warrant further investigation into their mechanisms of action .
The biological activity of methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo can be attributed to its interaction with key enzymes and proteins involved in microbial resistance and cancer cell proliferation. Molecular docking studies have indicated strong binding interactions with targets such as DNA gyrase, which is crucial for bacterial DNA replication . The compound forms hydrogen bonds and pi-stacking interactions that stabilize its binding to the active site.
Case Studies
- Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of several pyrido[2,3-d]pyrimidine derivatives, including methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo. The findings showed a significant reduction in bacterial growth at low concentrations, highlighting the compound’s potential as a new antimicrobial agent .
- Cytotoxicity Profile : In vitro assays conducted on HeLa cells demonstrated that the compound induced apoptosis at concentrations correlating with its MIC values against bacteria. This suggests a dual action where the compound not only inhibits bacterial growth but also affects cancer cell viability .
Scientific Research Applications
Research has demonstrated that Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibits significant biological activities.
Antimicrobial Properties
Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.
| Bacterial Strain | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.25 |
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes such as carbonic anhydrase. This inhibition is crucial in developing treatments for conditions like glaucoma and certain types of cancer.
Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Agents : Due to its effectiveness against resistant strains of bacteria, it could be developed into new antibiotic therapies.
- Cancer Treatment : The compound's ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for anticancer drug development.
- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its role in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Study on Antimicrobial Efficacy : A study published in International Journal of Molecular Sciences reported on the synthesis and biological evaluation of similar compounds showing promising antimicrobial activity .
- Enzyme Inhibition Research : Research highlighted in ACS Chemical Letters detailed the synthesis of related compounds with significant inhibitory effects on carbonic anhydrase .
- Molecular Docking Studies : In silico studies have been conducted to predict binding affinities and interactions with target proteins associated with various diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Variations
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Core Diversity : The target compound’s pyrido[2,3-d]pyrimidine core is distinct from the imidazo[1,2-a]pyridine () and thiazolo[3,2-a]pyrimidine () scaffolds. These cores influence electronic properties and binding interactions.
- Methylthio (target) vs. thioxo (): Methylthio offers greater lipophilicity, while thioxo groups may participate in tautomerism. Ester Groups: The methyl ester (target) and diethyl esters () affect solubility and metabolic stability.
Physical and Spectral Properties
- Melting Points : The 4-nitrophenyl-containing compound in (1l) exhibits a high melting point (243–245°C), likely due to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) . The target compound’s melting point is unreported but may follow this trend.
- Spectral Characterization :
Research Findings and Implications
Substituent-Driven Activity
Crystallographic Insights
- The thiazolo-pyrimidine derivative in crystallizes in a monoclinic system (space group P2₁/c) with distinct hydrogen-bonding networks . Similar analyses for the target compound could reveal its packing efficiency and stability.
Limitations and Knowledge Gaps
- Structural Variations : compounds use chromen-3-yl substituents instead of 4-nitrophenyl, which may alter π-stacking interactions .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this tetrahydropyrido[2,3-d]pyrimidine derivative involves multi-step reactions, typically starting with condensation of substituted pyrimidine precursors. For example:
- Step 1: Cyclization of a nitro-substituted phenyl intermediate with a methylthio-containing precursor under reflux in anhydrous DMF or THF.
- Step 2: Esterification of the carboxylate group using methyl chloroformate in the presence of a base like triethylamine at 0–5°C.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures yield high-purity product (>95%) .
Optimization Tips: - Use anhydrous solvents to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidized derivatives.
Advanced: How can structural contradictions in crystallographic data be resolved during characterization?
Methodological Answer:
Discrepancies in X-ray diffraction (XRD) data (e.g., bond-length anomalies or disorder in the nitro group) can be addressed using:
- SHELX Software Suite: Refine structures with SHELXL, applying restraints for flexible groups (e.g., the 4-nitrophenyl moiety) and validating hydrogen-bonding networks via SHELXPRO .
- ORTEP-3/WinGX: Visualize thermal ellipsoids to identify positional disorder and apply anisotropic displacement parameters for heavy atoms .
- Validation Tools: Cross-check with CCDC databases to compare bond angles/distances with structurally analogous compounds .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR: Key signals include:
- Methylthio group: δ ~2.5 ppm (singlet, 3H).
- 4-Nitrophenyl protons: δ ~8.2–8.4 ppm (doublet, 2H) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error.
- IR Spectroscopy: Detect carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and nitro group vibrations at ~1520 cm⁻¹ .
Advanced: How can researchers analyze conflicting biological activity data across structurally similar compounds?
Methodological Answer:
Contradictory results (e.g., varying IC50 values in kinase assays) may arise from differences in:
- Substituent Effects: Compare analogs (e.g., replacing methylthio with methoxy or varying the nitrophenyl position) using SAR tables:
| Analog Structure | Biological Activity | Key Difference |
|---|---|---|
| 5-(4-Chlorophenyl) derivative | IC50 = 12 nM (Kinase X) | Electron-withdrawing substituent |
| 5-(4-Methoxyphenyl) derivative | IC50 = 220 nM (Kinase X) | Electron-donating substituent |
- Assay Conditions: Standardize protocols (e.g., ATP concentration, incubation time) to isolate structural effects .
Basic: What computational methods are suitable for predicting solubility and stability?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to predict solubility via solvation free energy.
- Molecular Dynamics (MD): Simulate aqueous interactions to assess aggregation propensity.
- pKa Prediction: Use MarvinSketch or ACD/Labs to estimate ionization states affecting solubility .
Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
Discrepancies may arise from polymorphic forms or hydration states:
- DSC/TGA: Identify polymorphs by detecting melting-point variations or hydrate decomposition.
- PXRD: Compare experimental patterns with simulated data from Mercury (CCDC).
- Solvent Screening: Test solubility in DMSO-d6, DMF, and chloroform with 1H NMR to detect solvent adducts .
Basic: What are the key stability considerations during storage?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent nitro group photoreduction.
- Hydrolysis Risk: Avoid aqueous buffers; lyophilize and store under argon if necessary.
- Analytical Monitoring: Recheck purity via HPLC every 6 months (C18 column, 70:30 MeOH/H2O) .
Advanced: How to design experiments to resolve conflicting cytotoxicity data in cell lines?
Methodological Answer:
- Dose-Response Curves: Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate accurate IC50 values.
- Control Compounds: Include reference inhibitors (e.g., staurosporine) to validate assay sensitivity.
- Mechanistic Studies: Combine with siRNA knockdown of target kinases to confirm on-target effects .
Basic: What are the recommended crystallization solvents for XRD analysis?
Methodological Answer:
- Slow Evaporation: Use ethyl acetate/hexane (1:3) or DCM/pentane mixtures.
- Diffraction-Quality Crystals: Optimize by vapor diffusion with 10% DMSO as additive to enhance crystal packing .
Advanced: How to troubleshoot low yields in the final esterification step?
Methodological Answer:
- Catalyst Screening: Test HOBt/DCC vs. CDI for carboxylate activation.
- Temperature Control: Perform reactions at –10°C to suppress side reactions.
- Workup Optimization: Extract with saturated NaHCO3 to remove unreacted chloroformate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
